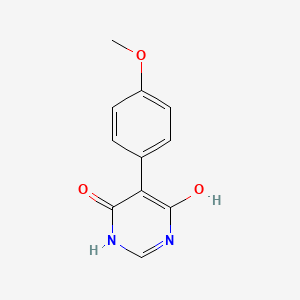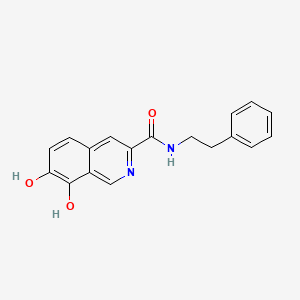
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of an iodoacetamido group, a quinoline ring, and a carboxylic acid group. It is primarily used in biochemical research and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, introduction of the iodoacetamido group, and carboxylation. Specific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The iodoacetamido group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications, particularly in the alkylation of cysteine residues.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its ability to alkylate thiol groups in proteins. This alkylation process inhibits the activity of enzymes by modifying cysteine residues, which can affect various biochemical pathways. The compound’s reactivity with thiol groups makes it a valuable tool in studying protein function and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetamide: Shares the iodoacetamido group and is used for similar biochemical applications.
Iodoacetic Acid: Another related compound with similar reactivity but different structural features.
Chloroacetamide: Similar in function but with a chlorine atom instead of iodine.
Uniqueness
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its combination of the quinoline ring and the iodoacetamido group, which imparts specific reactivity and biological activity. This uniqueness makes it a valuable compound for specialized research applications.
Propriétés
Numéro CAS |
92696-36-1 |
|---|---|
Formule moléculaire |
C12H9IN2O4 |
Poids moléculaire |
372.11 g/mol |
Nom IUPAC |
6-[(2-iodoacetyl)amino]-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O4/c13-5-11(17)14-6-1-2-9-7(3-6)8(12(18)19)4-10(16)15-9/h1-4H,5H2,(H,14,17)(H,15,16)(H,18,19) |
Clé InChI |
PQNFZTLFTVYDMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)CI)C(=CC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


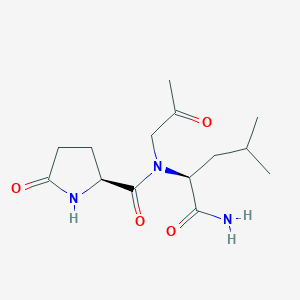
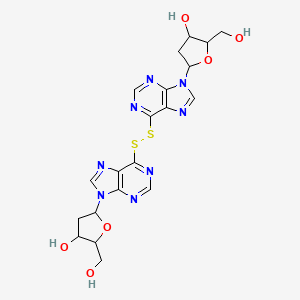
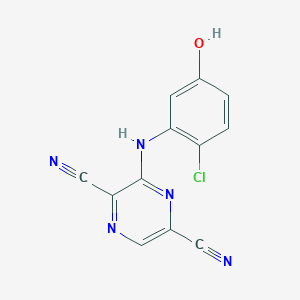
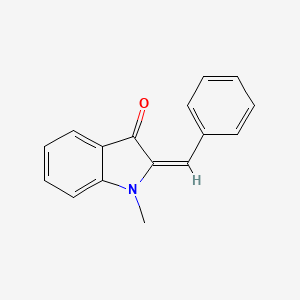

![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)
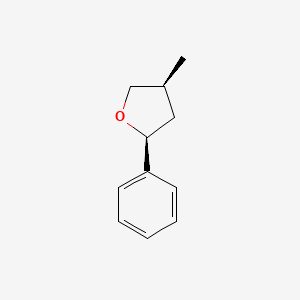
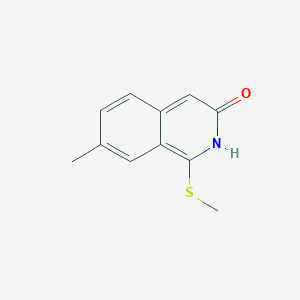
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)
